molecular formula La4O12Si3 B12654415 lanthanum(3+);trisilicate CAS No. 13918-14-4

lanthanum(3+);trisilicate

Cat. No.: B12654415
CAS No.: 13918-14-4
M. Wt: 831.87 g/mol
InChI Key: ULXOGYXAGMDBOH-UHFFFAOYSA-N
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Description

Evolution of Lanthanum Silicate (B1173343) Compounds in Material Science

The journey of lanthanum silicate compounds in material science began with the discovery of their potential as oxide ion conductors. In the mid-1990s, Nakayama and his colleagues first reported the high oxide ion conductivity of lanthanoid silicate oxyapatites, which marked a pivotal moment in the field. scispace.comjst.go.jp This discovery opened up new avenues for the development of electrolytes for solid oxide fuel cells (SOFCs) operating at intermediate temperatures (IT-SOFCs), a significant advancement over traditional yttria-stabilized zirconia (YSZ) electrolytes that require high operating temperatures above 900°C. benthamscience.com

Early research focused on understanding the fundamental structure-property relationships in these materials. The apatite-type structure of lanthanum silicates, with the general formula Ln₁₀₋ₐSi₆O₂₆₊ₑ (where Ln can be La, Sm, Nd, Dy, or Gd), was identified as the key to their high ionic conductivity with low activation energy at intermediate temperatures. benthamscience.com However, challenges such as achieving a pure apatite single phase and ensuring high sinterability of the material were significant hurdles that researchers worked to overcome. benthamscience.com

The evolution of synthesis techniques has been a critical aspect of lanthanum silicate research. Initially, solid-state reaction methods were common, involving the high-temperature mixing of lanthanum oxide (La₂O₃) and silicon dioxide (SiO₂). Over time, more sophisticated methods like hydrothermal synthesis, sol-gel processes, and co-precipitation have been developed to produce high-purity, nanocrystalline powders with improved sinterability and performance. rsc.org For instance, hydrothermal synthesis allows for the formation of lanthanum silicate nanopowder at relatively lower temperatures of around 180°C.

In the realm of electronics, the scaling of metal-oxide-semiconductor field-effect transistors (MOSFETs) necessitated the replacement of the standard silicon dioxide (SiO₂) gate dielectric to mitigate high leakage currents. ncsu.edu Lanthanum silicate emerged as a promising high-κ dielectric material, allowing for a physically thicker oxide layer while maintaining a low equivalent oxide thickness (EOT), thereby reducing leakage. ncsu.eduresearchgate.net Research in this area has focused on the integration of lanthanum silicate into gate stacks, optimizing processing temperatures, and understanding the interface properties with silicon. ncsu.eduaip.org Studies have demonstrated the formation of a compositionally graded La-silicate layer at the La₂O₃/Si interface, which is advantageous for EOT scaling. researchgate.net

The development of thermal barrier coatings (TBCs) for gas turbines and aircraft engines represents another significant application area where lanthanum-based silicates and other oxides have been explored. mdpi.comnih.gov These materials offer high-temperature phase stability and resistance to corrosion from molten salts like calcium-magnesium-alumino-silicate (CMAS). mdpi.comscience.gov

The timeline below highlights key milestones in the evolution of lanthanum silicate research:

YearMilestoneSignificance
1995 Discovery of high oxide ion conductivity in lanthanoid silicate oxyapatites. scispace.comjst.go.jpOpened the door for their use as SOFC electrolytes. scispace.com
Early 2000s Investigation of lanthanum silicates as high-κ gate dielectrics. ncsu.eduresearchgate.netAddressed the challenge of gate leakage in scaled MOSFETs. ncsu.edu
Mid-2000s Development of advanced synthesis methods like hydrothermal and sol-gel. rsc.orgEnabled the production of high-purity and nanostructured powders.
2010s Focus on doping and co-doping to enhance ionic conductivity. nih.govresearchgate.netImproved the performance of lanthanum silicate-based electrolytes. nih.gov
Present Exploration in thermal barrier coatings and other novel applications. mdpi.commdpi.comBroadened the application scope of lanthanum silicate materials.

Current Research Paradigms and Future Directions in Lanthanum Silicate Investigation

Current research on lanthanum(3+);trisilicate and related lanthanum silicate compounds is vibrant and multifaceted, driven by the need for materials with enhanced performance and new functionalities. The investigation is broadly categorized into improving their intrinsic properties through compositional modifications and exploring novel applications.

Enhancing Ionic Conductivity: A major research thrust is the enhancement of oxide ion conductivity in apatite-type lanthanum silicates for IT-SOFC applications. benthamscience.com The strategy of doping and co-doping at the lanthanum or silicon sites has proven effective. For example, co-doping with magnesium (Mg²⁺) and molybdenum (Mo⁶⁺) has been shown to increase the number of interstitial oxide ions and expand the migration channels, leading to a significant increase in ionic conductivity. nih.gov One study reported an increase in ionic conductivity from 0.782 mS·cm⁻¹ for pristine lanthanum silicate to 33.94 mS·cm⁻¹ for a doped sample at 800°C. nih.gov Similarly, co-doping with lithium (Li⁺) and copper (Cu²⁺) has also demonstrated enhanced conductivity. researchgate.net

High-κ Dielectrics: In the field of microelectronics, research continues to focus on optimizing lanthanum silicate as a high-κ gate dielectric. ncsu.eduresearchgate.net The goal is to achieve sub-nanometer equivalent oxide thickness (EOT) while maintaining low leakage current and high thermal stability. aip.org Studies have shown that a silicate reaction between lanthana and silica (B1680970) layers can be utilized to eliminate interfacial silica, leading to devices with EOT as low as 0.63 nm and leakage currents orders of magnitude below that of SiO₂ with the same EOT. aip.org The high-temperature stability of amorphous lanthanum silicate films on silicon up to 1000°C has also been demonstrated, which is crucial for manufacturing processes. aip.org

Thermal Barrier Coatings (TBCs): Lanthanum-based compounds, including silicates and zirconates, are being investigated as next-generation TBC materials due to their low thermal conductivity and high-temperature stability. mdpi.comenea.it Research is focused on improving their resistance to CMAS (calcium-magnesium-alumino-silicate) attack, which is a primary cause of TBC failure in gas turbines. science.gov

Catalysis and Other Applications: The catalytic properties of lanthanum compounds are also being explored. this compound can act as a catalyst in various chemical reactions and as a precursor for synthesizing other lanthanum compounds. Furthermore, novel applications are emerging, such as the use of lanthanum silicate nanorods to functionalize superparamagnetic nano-sorbents for phosphorus recovery from wastewater and subsequent use as a fertilizer. mdpi.com

Future Directions: The future of lanthanum silicate research will likely focus on several key areas:

Computational Materials Science: First-principles calculations and atomistic simulations are becoming increasingly important for understanding ionic conduction mechanisms and predicting the effects of different dopants. jst.go.jp This knowledge-driven approach can accelerate the discovery of new compositions with optimized properties.

Advanced Synthesis and Processing: Developing more sophisticated synthesis techniques to control the microstructure, phase purity, and densification of lanthanum silicate ceramics will remain a priority. benthamscience.comrsc.org This includes methods to produce highly c-axis-oriented polycrystals, which have shown very high oxygen-ion conductivity. acs.org

Expanding Applications: Research into new application areas, such as in optical fibers for lasers and nonlinear applications, and as protective coatings for metallic heritage objects, will continue to grow. mdpi.comresearchgate.net

The table below summarizes some of the key research findings for different applications of lanthanum silicate:

ApplicationKey Research FindingReference
Solid Oxide Fuel Cells (SOFCs) Mo/Mg co-doping significantly enhances ionic conductivity to 33.94 mS·cm⁻¹ at 800°C. nih.gov
High-κ Gate Dielectrics Achieved an equivalent oxide thickness (EOT) of 0.63 nm with low leakage current. aip.org
High-κ Gate Dielectrics Amorphous lanthanum silicate films are stable up to 1000°C on silicon. aip.org
Phosphorus Recovery Lanthanum silicate nanorods functionalize nano-sorbents for efficient phosphorus adsorption. mdpi.com

Properties

CAS No.

13918-14-4

Molecular Formula

La4O12Si3

Molecular Weight

831.87 g/mol

IUPAC Name

lanthanum(3+);trisilicate

InChI

InChI=1S/4La.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4

InChI Key

ULXOGYXAGMDBOH-UHFFFAOYSA-N

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[La+3].[La+3].[La+3].[La+3]

Origin of Product

United States

Synthetic Methodologies for Lanthanum Silicates

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer the significant advantage of molecular-level mixing of precursors, which can lead to higher homogeneity, lower reaction temperatures, and better control over the final product's characteristics compared to traditional solid-state routes.

Sol-Gel Synthesis Protocols

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

Detailed Research Findings: In a typical sol-gel synthesis of lanthanum silicates, lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O) and tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) are commonly used as the lanthanum and silicon precursors, respectively. The process involves the hydrolysis and polycondensation of these precursors in a suitable solvent, often ethanol (B145695) or a water-ethanol mixture, to form a sol. This sol, upon further processing, transforms into a gel, a solid network containing a liquid component. The subsequent drying and calcination of the gel at elevated temperatures result in the formation of the desired lanthanum silicate (B1173343) phase.

Researchers have successfully synthesized apatite-type lanthanum silicates, such as La₉.₃₃(SiO₄)₆O₂, at temperatures as low as 800°C using the sol-gel method. korea.ac.kr The crystallinity of the product can be improved by further heat treatment at higher temperatures, for instance, 1400°C. korea.ac.kr The use of chelating agents like citric acid can aid in forming a stable and homogeneous gel, preventing the premature precipitation of metal hydroxides. The molar ratio of the precursors and the pH of the solution are critical parameters that influence the stoichiometry and phase purity of the final product. For instance, the formation of secondary phases like La₂SiO₅ and La₂Si₂O₇ can be a challenge, but careful control of the synthesis parameters can minimize their presence. researchgate.net

Table 1: Sol-Gel Synthesis Parameters for Lanthanum Silicates

Lanthanum PrecursorSilicon PrecursorSolventCalcination Temperature (°C)Resulting Phase
Lanthanum NitrateTetraethyl Orthosilicate (TEOS)Ethanol/Water800 - 1400Apatite-type La₉.₃₃(SiO₄)₆O₂
Lanthanum AcetateTetraethyl Orthosilicate (TEOS)Acetic Acid600 - 800Hexagonal Lanthanum Oxide with Amorphous Silica (B1680970)

Co-precipitation Techniques

Co-precipitation is a widely used method for the synthesis of multi-component oxides due to its simplicity, scalability, and ability to produce fine, homogeneous powders.

Detailed Research Findings: In this method, a solution containing the soluble salts of the constituent metals, such as lanthanum nitrate and a silicon source like sodium silicate or TEOS, is prepared. A precipitating agent, such as sodium hydroxide (B78521), ammonium (B1175870) hydroxide, or oxalic acid, is then added to the solution, causing the simultaneous precipitation of the metal hydroxides or other insoluble compounds. The resulting precipitate is a highly intimate mixture of the precursors. After washing and drying, the precursor powder is calcined at a specific temperature to induce the formation of the desired lanthanum silicate phase.

A novel co-precipitation method has been reported where La(OH)₃ and SiO₂ are used as precursors, which are mixed at a molecular scale. nih.gov This approach allows for the formation of a pure apatite phase at a relatively moderate temperature of 700°C for 6 hours. nih.gov The pH of the precipitation reaction is a crucial parameter that needs to be carefully controlled to ensure the complete and simultaneous precipitation of all components. The choice of the precipitating agent also plays a significant role in the characteristics of the precursor and the final product. For instance, using sodium octanoate (B1194180) as a precipitating agent has been shown to be effective in synthesizing transition metal-doped lanthanum silicates. harvard.edu

Table 2: Co-precipitation Synthesis Parameters for Lanthanum Silicates

Lanthanum PrecursorSilicon PrecursorPrecipitating AgentCalcination Temperature (°C)Resulting Phase
Lanthanum NitrateTetraethyl Orthosilicate (TEOS)Ammonium Hydroxide900Apatite-type La₉.₃₃(SiO₄)₆O₂
Lanthanum NitrateTetraethyl Orthosilicate (TEOS)Sodium Octanoate1000Apatite-type La₁₀Si₆₋ₓCoₓO₂₇₋δ

Hydrothermal Synthesis Methods

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is particularly effective for synthesizing crystalline materials directly from solutions.

Detailed Research Findings: For the synthesis of lanthanum silicates, hydrothermal methods typically involve reacting a lanthanum salt (e.g., lanthanum chloride or lanthanum nitrate) with a silica source (e.g., silica gel, sodium silicate, or TEOS) in an aqueous solution under hydrothermal conditions. The temperature and duration of the hydrothermal treatment are key parameters that influence the crystallinity, particle size, and phase of the resulting product.

Researchers have successfully synthesized nanostructured lanthanide-silica materials at a relatively low temperature of 100°C using cetyltrimethylammonium as a structural template. researchgate.net In another study, apatite-type La₉.₃₃Si₆O₂₆ was synthesized at 240°C over three days. worldresearchersassociations.com The choice of precursors also affects the outcome; for example, using LaCl₃·7H₂O and SiO₂ at 230°C for seven days resulted in nano-sized apatite particles. worldresearchersassociations.com The hydrothermal method offers good control over the morphology of the final product, with the possibility of producing nanoparticles, nanorods, or other complex structures by adjusting the reaction parameters.

Table 3: Hydrothermal Synthesis Parameters for Lanthanum Silicates

Lanthanum PrecursorSilicon PrecursorTemperature (°C)DurationResulting Phase/Morphology
Lanthanum OxidesSilica Gel, Sodium Silicate10024 hoursNanostructured Ln-SiO₂
Lanthanum OxideSodium Silicate2403 daysMicro-sized Apatite
Lanthanum ChlorideSilica2307 daysNano-sized Apatite

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a time- and energy-efficient method for producing fine, crystalline oxide powders. This technique involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and an organic fuel (reductant), such as urea, glycine (B1666218), or citric acid.

Detailed Research Findings: In the context of lanthanum silicate synthesis, lanthanum nitrate serves as the oxidizer, while a silicon-containing precursor that can be incorporated into the solution is required. A fuel is added to the solution, and upon heating, the solution undergoes dehydration and eventually ignites, leading to a self-sustaining combustion reaction. The rapid release of a large amount of heat and gases results in the formation of a voluminous, foamy, and often nanocrystalline powder.

A combination of sol-gel and combustion methods has been utilized to synthesize pure nanocrystalline La₉.₃₃(SiO₄)₆O₂. researchgate.net In this approach, a homogeneous gel is first formed from lanthanum nitrate and TEOS, with glycine acting as the fuel. researchgate.net The combustion of this gel yields nanocrystalline apatite with a crystallite size of about 32 nm. researchgate.net The molar ratio of the fuel to the nitrate ions is a critical parameter that governs the combustion process and the characteristics of the final product. This method is advantageous for its speed and the production of high-purity, crystalline materials without the need for prolonged high-temperature calcination.

Table 4: Solution Combustion Synthesis Parameters for Lanthanum Silicates

Lanthanum PrecursorSilicon PrecursorFuelCombustion Temperature (°C)Resulting Phase
Lanthanum NitrateTetraethyl Orthosilicate (TEOS)GlycineNot specifiedNanocrystalline La₉.₃₃(SiO₄)₆O₂
Lanthanum NitrateFumed SilicaMexican Mint Leaf Extract~450Crystalline Cubic Lanthanum Silicate NPs

Solid-State Reaction Routes

The solid-state reaction, also known as the ceramic method, is the most conventional and straightforward technique for synthesizing multicomponent oxides.

Detailed Research Findings: This method involves the intimate mixing of solid precursors, typically oxides or carbonates of the constituent elements (e.g., La₂O₃ and SiO₂), followed by repeated grinding and high-temperature calcination. The reaction proceeds through the diffusion of ions at the interfaces of the solid particles. To ensure a complete reaction and a homogeneous product, intermediate grinding steps are often necessary.

The synthesis of apatite-type lanthanum silicates via solid-state reaction typically requires high temperatures, often exceeding 1300°C, and long reaction times. researchgate.net For instance, the synthesis of La₉.₅A₀.₅Si₅.₅Fe₀.₅O₂₆.₅ (where A = Ba, Sr, Ca) has been achieved through a high-temperature solid-state reaction process. rsc.org A significant drawback of this method is the potential for incomplete reaction and the formation of secondary phases, which can be detrimental to the material's properties. researchgate.net However, careful control of the stoichiometry of the starting materials and the calcination temperature profile can lead to the formation of single-phase products. Despite its disadvantages, the solid-state method remains widely used due to its simplicity and scalability for large-scale production.

Table 5: Solid-State Reaction Parameters for Lanthanum Silicates

Lanthanum PrecursorSilicon PrecursorCalcination Temperature (°C)Resulting Phase
Lanthanum Oxide (La₂O₃)Silicon Dioxide (SiO₂)>1300Apatite-type Lanthanum Silicates
Lanthanum Oxide (La₂O₃)Silicon Dioxide (SiO₂)1200La₂SiO₅, La₂Si₂O₇

Vapor-Solid Reaction Methods

Vapor-solid reaction methods, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), are primarily used for the synthesis of thin films and coatings. These techniques offer precise control over film thickness, composition, and uniformity at the atomic level.

Detailed Research Findings: In the context of lanthanum silicates, these methods involve the reaction of volatile precursors of lanthanum and silicon on a heated substrate. For instance, tris(bis(trimethylsilyl)amido)lanthanum has been used as a lanthanum precursor, which reacts with tris(tert-butoxy)silanol (B99459) vapor to deposit amorphous lanthanum silicate thin films. harvard.edu The deposition can be carried out under either CVD or ALD conditions. harvard.edu

In a typical CVD process, the precursor vapors are simultaneously introduced into the reaction chamber, where they react on the substrate surface to form the film. In ALD, the precursors are introduced sequentially in a self-limiting manner, which allows for atomic-level control over the film growth. The formation of a lanthanum silicate interfacial layer is often observed during the deposition of lanthanum oxide films on silicon substrates, resulting from the diffusion of silicon into the lanthanum oxide layer. researchgate.net This highlights the reactive nature of the lanthanum oxide with silicon at elevated temperatures. These vapor-phase methods are particularly suited for applications requiring high-quality, uniform thin films, such as in microelectronics as gate dielectrics.

Table 6: Vapor-Solid Reaction Parameters for Lanthanum Silicate Thin Films

MethodLanthanum PrecursorSilicon Source/PrecursorDeposition Temperature (°C)Resulting Product
CVD/ALDTris(bis(trimethylsilyl)amido)lanthanumTris(tert-butoxy)silanolNot specifiedAmorphous Lanthanum Silicate Thin Film
Cyclic CVDTris(isopropyl-cyclopentadienyl)lanthanumSilicon Substrate170 - 370Lanthanum Silicate Interfacial Layer

Comparative Analysis of Synthesis Routes

A comparative analysis of the various synthesis routes for lanthanum silicates reveals significant differences in the required processing conditions and the resulting material properties. Traditional solid-state reaction methods, while straightforward, necessitate high calcination temperatures, often exceeding 1500-1600°C, to achieve the desired crystalline phase. researchgate.net This high-temperature requirement can lead to poor control over particle morphology and size, which in turn can negatively impact the material's reactivity and electrical properties. researchgate.net In contrast, solution-based methods and other novel approaches offer pathways to synthesize these materials at significantly lower temperatures, providing better control over the final product's characteristics.

The phase purity and microstructure of lanthanum silicates are critically dependent on the synthesis parameters, regardless of the chosen method. Key variables include temperature, reaction time, precursor materials, and stoichiometric ratios.

In hydrothermal synthesis , for instance, the reaction time directly impacts the crystallinity and phase purity of the resulting lanthanum silicate apatite (La9.33Si6O26). researchgate.net Studies have shown that as the synthesis duration increases from 1 to 6 days at a constant temperature of 503 K, the presence of secondary phases like La2SiO5 diminishes. worldresearchersassociations.com The optimal crystal structure and highest phase purity are often achieved after longer reaction times, such as six days, which allows for sufficient rearrangement of precursors to form the desired apatite structure. researchgate.networldresearchersassociations.com The particle size can also be influenced, with longer synthesis times sometimes leading to smaller, more homogeneous particles. researchgate.net

For solid-state reactions , the calcination temperature is a dominant factor. The formation of secondary phases like La2SiO5 and La2Si2O7 is a common challenge. researchgate.net The thermodynamically stable La2SiO5 phase often forms at temperatures below 1600°C, making it difficult to obtain pure apatite phase lanthanum silicate. researchgate.net However, careful control of the thermal treatment can limit the formation of these impurities, enabling the synthesis of pure apatite powders at temperatures as low as 1200°C. researchgate.net The La/Si ratio is another crucial parameter; adjusting this ratio can influence the relative density and microstructure of the final ceramic product. semanticscholar.org An increase in the La/Si ratio has been shown to gradually increase the relative densities of ceramic pellets, leading to a denser microstructure. semanticscholar.org

In solution-based methods like co-precipitation, calcination temperature affects the crystallite size. For La10Si6−xCoxO27−δ synthesized via co-precipitation, the apatite phase can be obtained at a lower temperature of 1000°C compared to solid-state methods. nih.gov Doping with elements like cobalt (Co²⁺) can also influence the lattice parameters and unit cell volume. The substitution of smaller Si⁴⁺ ions with larger Co²⁺ ions leads to a general increase in these structural parameters. nih.gov

The choice of precursors also plays a significant role. Different precursors in hydrothermal synthesis, such as LaCl3·7H2O versus La2O3, can result in products with different particle sizes (nano-size vs. micro-size) even under similar temperature and time conditions. researchgate.networldresearchersassociations.com

Table 1. Effect of Synthesis Parameters on Lanthanum Silicate Properties
Synthesis MethodParameterEffectReference
HydrothermalReaction Time (1-6 days)Longer duration (6 days) improves phase purity by reducing La2SiO5 impurity and yields optimal crystal structure. researchgate.networldresearchersassociations.com
Precursors (e.g., LaCl3·7H2O vs. La2O3)Different precursors can lead to different particle sizes (nano vs. micro). worldresearchersassociations.com
Solid-State ReactionCalcination TemperatureLower temperatures (<1600°C) can promote the formation of stable secondary phases like La2SiO5. Careful thermal treatment can yield pure apatite at 1200°C. researchgate.net
La/Si RatioIncreasing the ratio can increase the relative density and create a denser microstructure. semanticscholar.org
Co-precipitationDopant (e.g., Co²⁺)Substitution of Si⁴⁺ with larger Co²⁺ increases unit cell volume and lattice parameters. nih.gov

Significant progress has been made in developing low-temperature synthesis routes for lanthanum silicates, primarily to overcome the disadvantages of high-temperature solid-state reactions. These advanced methods can reduce synthesis temperatures by several hundred degrees, offering benefits such as improved homogeneity, finer particle sizes, and enhanced electrical properties. researchgate.net

Sol-gel methods are prominent among low-temperature techniques. A water-based sol-gel process, followed by chemical precipitation, has been used to synthesize single-phase apatite-type lanthanum silicate nanoparticles at a thermal treatment temperature of 900°C. researchgate.net Another sol-gel approach successfully produced apatite phases at just 800°C, a drastic reduction from the 1500°C typical for conventional solid-state routes. researchgate.netresearchgate.net This method is noted for being straightforward, inexpensive, and versatile, producing pure powders with controlled morphology. researchgate.net

The molten-salt method is another effective low-temperature approach. It has been used to successfully synthesize La9.33Si6O26 powders at reduced temperatures. researchgate.net This technique decreases the synthesis temperature by approximately 300°C compared to solid-state reactions and yields homogeneous, nanosized powders. researchgate.net The resulting materials can be sintered into dense ceramics at lower temperatures (around 1450°C) and exhibit higher electrical conductivity compared to materials from solid-state or sol-gel methods. researchgate.net

Mechanochemical activation , often using a high-power planetary ball mill, represents a room-temperature synthesis route. This method can produce high-purity crystalline apatite-type lanthanum silicates after just 20-35 minutes of activation. researchgate.net By milling a mixture of La2O3 and SiO2, an amorphous precursor is formed, which can then be converted to polycrystalline lanthanum oxyapatite by heating at 1000°C for 2 hours. researchgate.net Combining mechanochemical activation with other methods, such as the Pechini method, can also be effective, leading to the formation of a single-phase product at 900°C. researchgate.net

The co-precipitation method also allows for the formation of the apatite phase at a lower temperature of 1000°C compared to solid-state reactions. nih.gov This technique has been successfully used to synthesize transition metal-doped lanthanum silicate oxyapatites. nih.gov

Table 2. Comparison of Low-Temperature Synthesis Methods for Lanthanum Silicates
Synthesis MethodCrystallization/Formation TemperatureKey AdvantagesReference
Sol-Gel800-900°CSignificant temperature reduction, inexpensive, versatile, produces pure powders with controlled size. researchgate.netresearchgate.net
Molten-Salt~300°C lower than solid-stateYields homogeneous, nanosized powders; results in dense ceramics with higher electrical conductivity. researchgate.net
Mechanochemical ActivationRoom temperature (activation) + 1000°C (heating)Rapid synthesis of high-purity crystalline material; forms an amorphous precursor that crystallizes at a lower heat treatment temperature. researchgate.net
Co-precipitation1000°CLower formation temperature for apatite phase compared to solid-state methods. nih.gov
Solid-State Reaction (Conventional)>1500°CBaseline for comparison. researchgate.netresearchgate.net

Structural Elucidation and Crystallographic Analysis of Lanthanum Silicates

Apatite-Type Lanthanum Silicate (B1173343) Structures (e.g., La₁₀(SiO₄)₆O₃, La₉.₃₃(SiO₄)₆O₂, La₉.₃₃₊ₓ(SiO₄)₆O₂₊₃ₓ/₂, La₁₀Si₆O₂₇)

Apatite-type lanthanum silicates are a class of materials that have garnered significant interest due to their potential applications in solid oxide fuel cells (SOFCs) and other electrochemical devices. Their general formula, M₁₀(XO₄)₆O₂, where M can be a rare earth or alkaline earth metal and X is typically silicon or germanium, allows for a wide range of stoichiometric and non-stoichiometric compositions. The structure's ability to host vacancies and interstitial ions is key to their functionality.

Apatite-type lanthanum silicates crystallize in the hexagonal system. The most commonly reported space group for these materials is P63/m. However, in some cases, a non-centrosymmetric space group, P63, has been identified as a more accurate description of the structure. The choice between these space groups often depends on the specific composition and the presence of defects or disorder within the crystal lattice.

The unit cell parameters of apatite-type lanthanum silicates are influenced by their stoichiometry, particularly the lanthanum and oxygen content. For instance, the fully stoichiometric La₁₀(SiO₄)₆O₃ has a slightly larger cell volume than the cation-deficient La₉.₃₃(SiO₄)₆O₂. This difference is attributed to the presence of lanthanum vacancies in the latter. As the lanthanum and excess oxygen content increase in the La₉.₃₃₊ₓ(SiO₄)₆O₂₊₃ₓ/₂ series, a corresponding expansion of the unit cell is observed.

Unit Cell Parameters of Various Apatite-Type Lanthanum Silicates
Compounda (Å)c (Å)Volume (ų)Reference
La₁₀(SiO₄)₆O₃9.722(1)7.182(1)587.3(2)
La₉.₃₃(SiO₄)₆O₂9.717(2)7.177(1)586.0(2)
La₉.₃₃(SiO₄)₆O₂9.714(1)7.183(2)585.9(2)
La₉.₅₅(SiO₄)₆O₂.₃₂9.7257(1)7.1864(1)588.68(1)
La₁₀Si₆O₂₇ (nominal)~9.7~7.2-

Note: The unit cell volume for La₁₀(SiO₄)₆O₃ and La₉.₃₃(SiO₄)₆O₂ has been calculated based on the provided a and c parameters.

A defining feature of the apatite-type lanthanum silicate structure is the presence of isolated SiO₄ tetrahedral units. These tetrahedra are not interconnected to form chains or sheets, which is a common motif in many other silicate minerals. Instead, they are arranged to create two distinct types of channels that run parallel to the c-axis of the hexagonal unit cell.

The smaller of these channels is occupied by lanthanum cations. The larger channel, often referred to as the conduction channel, contains both lanthanum cations and oxide ions that are not part of the silicate tetrahedra. It is the mobility of these oxide ions within the channels that is responsible for the high ionic conductivity observed in these materials.

Defect Chemistry and Non-Stoichiometry in Lanthanum Silicate Lattices

The ability of the apatite-type lanthanum silicate lattice to accommodate a significant degree of non-stoichiometry is central to its properties as an ionic conductor. This non-stoichiometry is primarily manifested through the presence of lanthanum vacancies and interstitial oxide ions.

In compositions such as La₉.₃₃(SiO₄)₆O₂, there is a deficiency of lanthanum cations compared to the ideal apatite formula of M₁₀(XO₄)₆O₂. This leads to the formation of lanthanum vacancies within the crystal structure. Studies have shown that these vacancies are preferentially located at the nine-coordinated 4f lanthanum sites. The presence of these cation vacancies is crucial for enhancing ionic conductivity.

The conductivity of apatite-type lanthanum silicates is highly dependent on their stoichiometry. Fully stoichiometric compositions, which lack a significant number of charge-carrying defects, tend to exhibit lower ionic conductivity. In contrast, both cation-deficient (e.g., La₉.₃₃(SiO₄)₆O₂) and oxygen-excess (e.g., La₉.₃₃₊ₓ(SiO₄)₆O₂₊₃ₓ/₂) compositions show significantly higher conductivity. This enhancement is directly attributable to the increased concentration of mobile charge carriers, namely oxide ions, which move through the lattice via mechanisms involving lanthanum vacancies and interstitial sites. For example, the conductivity of La₉.₅₀(SiO₄)₆O₂.₂₅ is reported to be 2.5 times higher than that of the stoichiometric La₉.₃₃(SiO₄)₆O₂. The introduction of excess oxygen creates interstitial oxide ions that facilitate ionic transport.

Advanced Structural Characterization Techniques

The precise elucidation of the atomic arrangement and crystal structure of lanthanum silicates, including the specific compound lanthanum(3+);trisilicate, is paramount for understanding its properties and potential applications. A suite of advanced characterization techniques is employed to probe the material's structure at various length scales, from the average crystallographic unit cell down to the local coordination environment of individual atoms.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials like lanthanum silicates. When combined with the Rietveld refinement method, it provides a powerful tool for determining crystal structures, lattice parameters, and phase purity from powder diffraction data.

In the study of apatite-type lanthanum silicates, XRD patterns are typically indexed to a hexagonal crystal system. Rietveld refinement of these patterns has been instrumental in confirming the space group, most commonly identified as P6₃/m. This analysis involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes various parameters, including lattice constants, atomic positions, and site occupancies, to achieve the best possible match.

For instance, in the analysis of La₉.₆₇Si₆O₂₆.₅, Rietveld refinement of the XRD data confirmed the formation of the apatite structure. iaea.org The process involves comparing the experimental diffraction pattern (observed data) with a calculated pattern, and minimizing the difference between them. The quality of the fit is often judged by parameters such as the weighted R-factor (Rwp).

Table 1: Representative Lattice Parameters of Apatite-Type Lanthanum Silicates Determined by Rietveld Refinement
Compound FormulaSpace Groupa (Å)c (Å)Reference
La₉.₃₃(SiO₄)₆O₂P6₃/m9.8137.269 nih.gov
La₉.₆₇Si₆O₂₆.₅P6₃/m-- researchgate.net
La₇.₈₃Bi₁.₅Si₅.₇Sn₀.₃O₂₆P6₃/m-- rsc.org

The refinement not only provides precise lattice parameters but also offers insights into the distribution of atoms within the crystal lattice, which is crucial for understanding the material's properties.

Neutron Powder Diffraction (NPD)

Neutron Powder Diffraction (NPD) serves as a complementary technique to XRD for the structural analysis of lanthanum silicates. Due to the different scattering mechanisms of X-rays and neutrons, NPD can provide unique information, particularly regarding the positions of light elements like oxygen in the presence of heavy elements such as lanthanum.

NPD studies on apatite-type lanthanum silicates have been crucial in elucidating the location of interstitial oxide ions, which are key to the ionic conductivity of these materials. nih.gov For compounds like La₉.₆Si₆O₂₆.₄ and La₈Sr₂Si₆O₂₆, NPD has been used to determine that interstitial oxide ions are located near the center of the apatite channels. nih.govresearchgate.net The sensitivity of neutrons to oxygen allows for a more precise determination of its crystallographic sites compared to XRD.

Structural investigations of La₉.₃₃Si₆O₂₆ and doped variants using NPD have further refined the understanding of their crystalline structures. researchgate.net These studies support the apatite structure model and provide detailed information on bond lengths and angles, contributing to a comprehensive picture of the atomic arrangement.

Atomic Pair Distribution Function (PDF) Analysis

While XRD and NPD provide information about the average, long-range crystal structure, Atomic Pair Distribution Function (PDF) analysis is a powerful technique for probing the local atomic structure, including both crystalline and amorphous materials. The PDF is obtained from the Fourier transform of the total scattering data (both Bragg and diffuse scattering) from an X-ray or neutron diffraction experiment.

The PDF, G(r), describes the probability of finding two atoms separated by a distance r. It provides a real-space representation of the atomic structure, offering insights into short-range order and deviations from the average structure. In the context of lanthanum silicates, PDF analysis has been combined with Rietveld refinement and computational modeling to investigate the local environment of atoms and the precise location of excess oxide ions within the structure. nih.gov This is particularly important for understanding the mechanisms of ionic conduction, which are governed by local atomic arrangements and defects.

By analyzing the PDF, researchers can extract information about specific interatomic distances, such as La-O and Si-O bond lengths, and how they might vary from the average values determined by conventional crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local chemical environment of specific nuclei. For lanthanum silicates, ²⁹Si Magic Angle Spinning (MAS) NMR is particularly informative. The chemical shift of ²⁹Si is highly sensitive to the number of bridging oxygen atoms connected to the SiO₄ tetrahedron, often denoted as Qⁿ species (where n is the number of bridging oxygens).

²⁹Si MAS NMR studies on silicate materials can distinguish between different silicate structures:

Q⁰ : Isolated SiO₄ tetrahedra (forsterite)

: End-chain SiO₄ tetrahedra (dehydroxylate I)

: Middle-chain SiO₄ tetrahedra (enstatite)

: Sheet-like silicate structures (serpentine)

Q⁴ : Three-dimensional framework silicate structures (silica) columbia.edu

In apatite-type lanthanum silicates, ²⁹Si MAS NMR spectra can reveal the presence of different silicon environments, which can be correlated with the material's properties. nih.govresearchgate.net For instance, the spectra of La₉.₆Si₆O₂₆.₄ show a greater variety of silicon species compared to La₈Sr₂Si₆O₂₆, indicating a more disordered network due to cation vacancies and interstitials. nih.govresearchgate.net

Table 2: Typical ²⁹Si NMR Chemical Shifts for Different Silicate Structures
Silicate Structure (Qⁿ)Typical Chemical Shift (ppm)Reference
Q⁰ (Forsterite)-62.2 columbia.edu
Q¹ (Dehydroxylate I)-73.9 columbia.edu
Q² (Enstatite)-85.1 columbia.edu
Q³ (Serpentine)-92.7 columbia.edu
Q³ (Dehydroxylate II)-96.8 columbia.edu
Q⁴ (Silica)-106.9 columbia.edu

The ability to quantify the relative abundance of different Qⁿ species provides valuable information about the degree of polymerization of the silicate network.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that probes the characteristic vibrations of chemical bonds within a material. In lanthanum silicates, FTIR is used to identify the presence of specific functional groups and to gain insights into the bonding environment.

The infrared spectra of lanthanum silicates are characterized by absorption bands corresponding to the stretching and bending vibrations of Si-O, La-O, and Si-O-Si bonds. For example, in the study of La₂SiO₅ and La₂Si₂O₇, infrared spectra have been recorded to analyze the molecular modes of the SiO₄ and Si₂O₇ units. iaea.org

During the formation of lanthanum silicate thin films, FTIR can be used to monitor the growth process. For instance, vibrational modes centered around 1034 cm⁻¹ and 1155 cm⁻¹ are indicative of lanthanum silicate formation. harvard.edu The analysis of FTIR spectra, often in conjunction with computational modeling, allows for the assignment of specific vibrational bands to particular atomic motions, providing a deeper understanding of the material's structure and bonding.

Electron Microscopy Techniques (SEM, TEM, EDX) for Microstructure and Elemental Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and determining the elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of lanthanum silicate materials. SEM analysis can reveal information about grain size, shape, and distribution, as well as the presence of porosity. researchgate.net This is crucial for understanding how processing conditions affect the final microstructure of a ceramic material.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure, including crystal defects and grain boundaries. Selected Area Electron Diffraction (SAED), a technique performed within a TEM, can be used to determine the crystallographic orientation of individual grains.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is often coupled with SEM or TEM. By analyzing the characteristic X-rays emitted from the sample when it is bombarded with an electron beam, EDX can provide qualitative and quantitative information about the elemental composition of the material. researchgate.net In the study of complex lanthanum barium oxonitridosilicates, TEM-EDX was used to identify and determine the Ba:La ratios of different intergrown phases. nih.gov

Together, these electron microscopy techniques provide a comprehensive understanding of the morphology, crystal structure, and elemental distribution within lanthanum silicate materials, linking the atomic-level structure to the macroscopic properties.

Local Structure Investigations and Disorder Phenomena

The local structure of lanthanum silicates is characterized by complex coordination environments for the lanthanum ions and the foundational presence of silicate tetrahedra. researchgate.nettulane.edu Detailed crystallographic studies, often employing Rietveld refinement of X-ray powder diffraction data, have been crucial in elucidating these atomic arrangements. researchgate.netnii.ac.jp A prominent example is lanthanum oxyorthosilicate (La₂SiO₅), which crystallizes in a monoclinic structure (space group P2₁/c). researchgate.netnii.ac.jpcambridge.org

In the structure of La₂SiO₅, there are two distinct crystallographic sites for the lanthanum ion, each with a different coordination environment. nii.ac.jpcambridge.org The La1 site is nine-fold coordinated by oxygen atoms, forming a tricapped trigonal prism. nii.ac.jpcambridge.org The La2 site, however, is seven-fold coordinated, creating a distorted capped octahedron. nii.ac.jpcambridge.org These polyhedra form interconnected sheets: the La1O₉ polyhedra share faces, while the La2O₇ polyhedra share edges. nii.ac.jpcambridge.org These layers are then linked by isolated [SiO₄]⁴⁻ tetrahedra, creating a dense, three-dimensional framework. researchgate.netnii.ac.jpcambridge.org

Table 1: Coordination Environment and Bond Distances for Lanthanum Sites in La₂SiO₅

Site Coordination Number Polyhedron Geometry Mean La-O Distance (nm)
La1 9 Tricapped Trigonal Prism 0.263
La2 7 Distorted Capped Octahedron 0.251

Data sourced from Rietveld refinement of the La₂SiO₅ crystal structure. researchgate.netnii.ac.jpcambridge.org

Disorder phenomena are common in more complex lanthanum silicate systems, particularly those with apatite-type structures like La₉.₃₃(SiO₄)₆O₂. d-nb.info This disorder can manifest as positional disordering of atoms, particularly oxygen atoms bonded to silicon, and is often linked to properties like high oxide-ion conductivity at elevated temperatures. researchgate.net

A significant aspect of disorder is non-stoichiometry, where cation and oxygen vacancies disrupt the perfect crystal lattice. For instance, apatite-type lanthanum silicates can exhibit deficiencies in both lanthanum and silicon sites. researchgate.net The addition of other components, such as amorphous silica (B1680970), into a lanthanum oxide system can also lead to an increase in structural defects. d-nb.info Furthermore, under certain conditions, complex lanthanum silicate phases can undergo degradation, resulting in the formation of simpler, more stable phases like La₂SiO₅, which represents a macroscopic manifestation of structural instability. researchgate.net

Table 2: Examples of Disorder in Lanthanum Silicates

Phenomenon Example Compound System Description Consequence
Non-stoichiometry Apatite-type La₉.₃₃₊ₓSi₆O₂₆₊₁.₅ₓ Vacancies on La and Si sites, interstitial oxygen. High oxide-ion conductivity. researchgate.net
Positional Disorder Apatite-type Silicates Appreciable disordering of O atoms bonded to Si. researchgate.net Related to fast oxide-ion conduction. researchgate.net
Phase Degradation Lanthanum Silicate Oxyapatite Decomposition to form La₂SiO₅. Change in electrical properties. researchgate.net

Mechanisms of Ionic Conduction in Lanthanum Silicates

Oxide-Ion Conduction Mechanisms

The movement of oxide ions through the lanthanum silicate (B1173343) lattice is not attributed to a single, simple process but rather a combination of mechanisms, including the movement of interstitial oxygen ions and the cooperative motion of lattice oxygen ions.

A predominant theory for oxide-ion conduction in lanthanum silicates is the interstitial mechanism. nih.govacs.org This mechanism involves the movement of excess or interstitial oxide ions, denoted as O5, which are not part of the SiO tetrahedra. rsc.org The apatite structure of lanthanum silicate features channels along the c-axis, and it is within these channels that interstitial oxygen ions are believed to migrate. nih.govacs.org

Atomistic simulations have proposed different diffusion pathways for these interstitial ions. One model suggests a "sinusoidal-like" migration path at the periphery of the conduction channel. nih.gov In this model, the interstitial oxide ions move between sites, potentially leading to the transient formation of distorted SiO units. nih.govacs.org Another proposed pathway involves interstitial sites located more centrally within the conduction channel, closer to the axis. nih.gov The calculated migration energy for an interstitialcy mechanism, where an interstitial ion moves by displacing a lattice ion, has been found to be as low as 0.32 eV, which aligns well with experimental activation energies for conduction along the c-axis. nih.gov

First-principles calculations support the interstitial mechanism, indicating that the most stable site for an interstitial oxygen ion (O5) is near the column of O4 oxide ions that lie on the c-axis. rsc.orgrsc.org The diffusion of these O5 ions along the c-axis is thought to occur via an interstitialcy mechanism involving the O4 ions. rsc.org

The conduction of oxide ions is not solely dependent on the movement of individual interstitial ions but also involves the cooperative motion of multiple oxygen ions. nih.govacs.org A "push-pull" or interstitialcy mechanism has been proposed where interstitial ions move in concert with the O4 channel ions. acs.orgresearchgate.net This cooperative movement involves a non-linear pathway and is characterized by the simultaneous motion of adjacent interstitial ions and the channel oxide ions. acs.org

This mechanism suggests that the channel oxide ions are not static but play an active role in the conduction process. acs.org The calculated migration energy for this cooperative push-pull mechanism is approximately 0.32 eV, which is in good agreement with experimentally measured activation energies. acs.org This cooperative motion is crucial for long-range diffusion, as the movement of one ion is facilitated by the displacement of its neighbors.

A defining characteristic of ionic conduction in apatite-type lanthanum silicates is its strong anisotropy. The conductivity along the crystalline c-axis is significantly higher, by more than an order of magnitude, than in the perpendicular (ab plane) direction. nih.govresearchgate.net This anisotropy is a direct consequence of the crystal structure, which provides distinct conduction channels parallel to the c-axis. acs.org

Experimental and computational studies have quantified this difference in conductivity. The activation energy for oxide ion migration along the c-axis is considerably lower than that for migration perpendicular to it. For lanthanum-excess compositions, the activation energy for c-axis transport is approximately 0.33 ± 0.02 eV, whereas for the perpendicular direction, it is around 0.70 eV. rsc.orgresearchgate.net For lanthanum-deficient compositions, these activation energies increase to 0.59 eV and 0.87 eV for parallel and perpendicular transport, respectively. rsc.orgresearchgate.net This difference in activation energy underscores the preferential diffusion pathways along the c-axis. The higher activation energy in the ab plane is attributed to the energy required for inter-channel movement of the oxide ions. rsc.org

The concentration of oxygen vacancies can significantly impact the electrical properties. In some perovskite-type oxides, a high concentration of oxygen vacancies can degrade electrical conductivity. rsc.org However, in the context of apatite-type lanthanum silicates, achieving the right balance of interstitial ions and vacancies through controlled stoichiometry and doping is crucial for optimizing ionic conductivity.

Influence of Doping on Conduction Mechanism and Ionic Transport

The ionic conductivity of lanthanum silicates can be significantly enhanced by the strategic substitution of cations at both the lanthanum and silicon sites. This process, known as doping, alters the defect concentration, modifies the crystal lattice, and can thereby influence the conduction pathways and activation energies for ion transport.

A variety of cations have been investigated as dopants to improve the ionic conductivity of lanthanum silicates. The flexible apatite structure can accommodate a range of ionic radii, allowing for substitutions at both La and Si sites. researchgate.net

Doping at the Si-site: Substituting silicon with lower-valent cations, such as Mg, has proven effective in increasing ionic conductivity. For instance, doping with magnesium in LaSiMgO has resulted in a notable increase in conductivity, reaching 30 mS cm at 800 °C. researchgate.net This enhancement is attributed to an increase in the concentration of interstitial oxide ions, which are the primary charge carriers. Co-doping with elements like aluminum (Al) and tungsten (W) at the Si site has also been shown to improve conductivity. researchgate.net Similarly, co-doping with cobalt (Co) and nickel (Ni) has demonstrated a synergistic effect, with LaSiCoNiO exhibiting higher conductivity than singly doped samples. nih.gov The introduction of copper (Cu) at the Si site has also been found to enhance grain conductivity. researchgate.net

Doping at the La-site and Co-doping: While Si-site doping is often more effective, substitutions at the La-site can also influence conductivity. However, doping with elements like strontium (Sr) at the La site has been observed to decrease conductivity due to a reduction in cation vacancies. nih.gov

Co-doping at both La and Si sites simultaneously has emerged as a promising strategy. For example, co-doping with bismuth (Bi) at the La site and tin (Sn) at the Si site in LaBiSiSnO has led to a significant enhancement in electrical properties. The composition LaBiSiSnO exhibited a conductivity of 1.84 x 10 S cm at 873 K, a substantial increase compared to the pristine material. rsc.org

The table below summarizes the impact of various cationic substitutions on the ionic conductivity of lanthanum silicates.

The following table presents activation energies for ionic conduction in undoped and doped lanthanum silicates, highlighting the anisotropic nature of conduction.

Dopant-Induced Lattice Distortion and its Impact on Ion Migration

The introduction of dopant cations into the lanthanum silicate lattice is a key strategy to enhance ionic conductivity. This enhancement is often directly related to the local and global lattice distortions induced by the dopants. The extent and nature of this distortion are primarily governed by the mismatch in ionic radii and charge between the dopant and the host cation it replaces.

When a smaller cation like Si⁴⁺ is substituted by a larger one, such as Co²⁺ or Ni²⁺, a noticeable expansion of the unit cell volume and lattice parameters occurs. nih.gov This lattice expansion can lead to a widening of the conduction channels within the apatite structure, which are crucial for ion migration. For instance, the substitution of Si⁴⁺ (ionic radius 0.26 Å) with larger ions like Co²⁺ (0.58 Å) and Ni²⁺ (0.55 Å) results in a general increase in the unit cell volume. nih.gov This structural relaxation is believed to facilitate the movement of oxide ions. researchgate.net

The choice of dopant and its substitution site is critical. Computer modeling studies have shown that a wide range of dopant ions can be accommodated in the lanthanum silicate structure, a flexibility attributed to the silicate substructure's ability to tolerate significant local distortion. bath.ac.ukbath.ac.uk For trivalent dopants, smaller ions (e.g., Al³⁺, ionic radius ~0.535 Å) tend to prefer the Si⁴⁺ site, while larger ions (e.g., Y³⁺, Nd³⁺) favor substitution at the La³⁺ site. bath.ac.uk This site selectivity directly influences the nature of the resulting lattice strain and, consequently, the ionic conductivity. The aliovalent doping of Ga³⁺ and Al³⁺ on the Si site has been shown to significantly enhance ionic conductivity. bath.ac.uk

The impact of dopant-induced lattice distortion on ionic migration is a complex phenomenon. While a general expansion of the lattice can be beneficial, excessive distortion can also disrupt the optimal pathways for ion movement. Therefore, achieving an ideal balance in the dopant's size and concentration is crucial for maximizing ionic conductivity.

Computational Modeling of Conduction Phenomena

Computational modeling has become an indispensable tool for understanding the complex mechanisms of ionic conduction in lanthanum silicates at the atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Structure Models and Ion Positions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of lanthanum silicates, DFT calculations have been employed to build accurate structural models, determine the stable positions of ions (including interstitial oxygen), and understand the effects of doping.

DFT has been successfully used to create high-quality structure models of lanthanum silicates that capture the inherent disorder within the material. tandfonline.com These calculations can be performed independently of experimental data to predict stable crystal structures. For instance, DFT was used to model the structure of La₉.₃₃(SiO₄)₆O₂ and found that the optimized lattice parameters were in good agreement (within 1% error) with experimental data. nih.gov

A crucial application of DFT is in determining the preferred location of interstitial oxygen ions. Studies have identified two potential stable interstitial positions: one at the periphery of the conduction channel near the SiO₄ tetrahedra, and another closer to the channel axis. tandfonline.comnih.gov By comparing the calculated structures with experimental data, it has been shown that the model with the interstitial oxygen located within the conduction channel provides a better representation of the actual material. tandfonline.com DFT calculations have also been used to determine the formation energies of oxygen interstitials in different charge states, finding that a double-negatively charged state is stable over a wide range of Fermi levels. rsc.org

Molecular Dynamics Simulations for Diffusion Coefficients

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the trajectories of particles over time, MD can provide detailed insights into dynamic processes such as ionic diffusion. This technique is particularly valuable for calculating key transport properties like the diffusion coefficient.

In the study of lanthanum silicates, MD simulations have been used to investigate the mechanisms of oxygen ion transport. rsc.org These simulations can visualize the jump paths of individual ions and identify the preferred migration routes within the crystal lattice. For example, MD simulations have helped to elucidate that oxygen diffusion can occur via a vacancy mechanism or an interstitialcy mechanism, depending on the specific composition of the material. aps.org

A key output of MD simulations is the diffusion coefficient (D), which quantifies the rate of ionic transport. The temperature dependence of the diffusion coefficient can be calculated, which in turn allows for the determination of the activation energy for diffusion. aps.org This information is crucial for predicting the ionic conductivity of the material at different operating temperatures. While specific diffusion coefficients for lanthanum(3+);trisilicate are highly dependent on the simulation parameters, MD studies on similar apatite-structured materials have provided valuable data on the order of magnitude of these coefficients and their activation energies.

Semiempirical and Bond Valence Methods in Diffusion Pathway Analysis

In addition to first-principles methods like DFT and classical simulations like MD, semiempirical and bond valence methods offer computationally less expensive approaches to analyze diffusion pathways. These methods are particularly useful for screening a large number of potential dopants or for gaining qualitative insights into ion migration.

Atomistic modeling techniques, which often employ empirical or semiempirical potentials, have been used to investigate dopant site selectivity and the local structural distortions they cause. bath.ac.uk These simulations have been instrumental in understanding why a broad range of dopants can be incorporated into the lanthanum silicate structure. bath.ac.ukbath.ac.uk

Bond Valence Sum Analysis (BVSA) is another powerful tool for analyzing ionic conduction pathways. By calculating the bond valence sums for different ion positions within the crystal lattice, it is possible to generate a "landscape" of the energy barriers for ion migration. The pathways with the lowest bond valence mismatch are predicted to be the most favorable for ion diffusion. While specific BVSA studies on this compound are not extensively detailed in the provided search results, the principles of this method are widely applied to solid oxide electrolytes to understand and predict ionic conductivity.

Computer modeling has also been used to explore the atomic-scale mechanisms of oxide-ion conduction. For instance, simulations have highlighted the importance of the local relaxation of the [SiO₄] tetrahedra in facilitating the movement of interstitial oxygen ions. rsc.orgbath.ac.uk These studies have proposed that interstitial oxygen migration in compositions like La₉.₃₃Si₆O₂₆ follows a non-linear, sinusoidal-like pathway through the conduction channels. rsc.orgbath.ac.uk

Functional Applications of Lanthanum Silicates

Catalytic Applications

The catalytic prowess of lanthanum silicates is largely attributed to their distinct apatite-type structure, which facilitates high oxide ion conductivity. This property is crucial for many oxidation reactions, where the mobility of lattice oxygen plays a key role in the catalytic cycle.

Lanthanum silicate-based materials have been developed as effective catalysts for the complete combustion of methane (B114726), a potent greenhouse gas. Research has focused on enhancing the catalytic activity by doping the lanthanum silicate (B1173343) structure and using it as a promoter for noble metal activators.

Novel catalysts comprising palladium oxide (PdO) supported on cobalt-doped lanthanum silicate (La₁₀Si₆₋ₓCoₓO₂₇₋δ) on a γ-Al₂O₃ support have demonstrated high efficacy. acs.orgnih.gov The introduction of Co²⁺/³⁺ ions into the apatite lattice enhances the material's redox properties and oxygen release capability. acs.orgnih.gov This improved mobility of active oxygen from the promoter to the PdO activator significantly boosts catalytic performance. For the composition PdO/La₁₀Si₅CoO₂₇₋δ/γ-Al₂O₃, complete methane oxidation was achieved at a remarkably low temperature of 310°C. acs.orgnih.govresearchgate.net This represents an 80°C improvement over the catalyst without cobalt doping (PdO/La₁₀Si₆O₂₇/γ-Al₂O₃), which required 390°C for complete combustion. nih.gov

Apatite-type lanthanum silicate itself, specifically La₉.₃₃Si₆O₂₆, has also been shown to have activity for the catalytic partial oxidation of methane to produce synthesis gas (CO and H₂). rsc.org Its performance, with methane conversion reaching 22.1% at 700°C, is attributed to the structural superiority and mobile oxide ions inherent to the apatite framework. rsc.org

Table 1: Methane Combustion Catalyst Performance

Catalyst CompositionTemperature for Complete Methane Oxidation (T₁₀₀)Key Finding
PdO/La₁₀Si₅CoO₂₇₋δ/γ-Al₂O₃310°C acs.orgnih.govCobalt doping significantly enhances oxygen release and catalytic activity. acs.orgnih.gov
PdO/La₁₀Si₆O₂₇/γ-Al₂O₃390°C nih.govBaseline performance without redox-enhancing dopant. nih.gov

In the field of renewable energy, lanthanum silicates have been explored as catalyst supports for glycerol (B35011) steam reforming to produce hydrogen. A catalyst composed of 5 wt% Nickel (Ni) on an iron-substituted apatite-type lanthanum silicate (La₉.₈₃Si₄.₅Fe₁.₅O₂₆±δ) was found to be highly active and selective. rsc.org Compared to a conventional Ni/Al₂O₃ catalyst, the lanthanum silicate-supported catalyst was up to 3.2 times more selective towards H₂ production, particularly at temperatures below 500°C. rsc.org It achieved a H₂/CO molar ratio of 5, indicating its potential for producing hydrogen-rich syngas from biomass-derived glycerol. rsc.org

The superior catalytic performance of lanthanum silicates in combustion and reforming reactions is intrinsically linked to their apatite-type structure. This crystal structure is known for its ability to conduct oxide ions, allowing for the smooth migration of active lattice oxygen to the catalyst's active sites. acs.orgnih.govrsc.org This is a key feature of the Mars-van Krevelen mechanism, where the catalyst's lattice oxygen participates in the oxidation of the reactant, and the resulting oxygen vacancy is subsequently replenished by gas-phase oxygen.

The high mobility of oxide ions within the lanthanum silicate lattice facilitates this process. rsc.org Studies have shown that doping the silicate lattice, for instance with cobalt, can further enhance these redox properties and oxygen release capabilities, leading to lower reaction temperatures for complete oxidation. acs.orgnih.gov The structural superiority of the apatite-type La₉.₃₃Si₆O₂₆ over non-apatite-type La₂SiO₅, despite similar surface areas, highlights the critical role of mobile lattice oxygen in enhancing catalytic activity. rsc.org

To reduce costs and improve sustainability, research has been directed towards developing noble-metal-free catalysts. Apatite-type lanthanum silicates serve as excellent promoters in these systems. For toluene (B28343) combustion, a catalyst using LaCoO₃ as the activator and a cobalt-containing lanthanum silicate apatite (La₁₀Si₅CoO₂₇₋δ) as a promoter on a γ-Al₂O₃ support has been developed. researchgate.net The active oxygen supplied by the apatite promoter was found to successfully improve the oxidation capability of the LaCoO₃ activator. researchgate.net The best performance was achieved with 10 wt.% LaCoO₃ on 20 wt.% La₁₀Si₅CoO₂₇₋δ/γ-Al₂O₃, demonstrating a promising path for designing efficient and economical catalysts for VOC abatement. researchgate.net

Luminescent Materials

Lanthanum silicate glasses and crystalline compounds serve as effective host materials for luminescent ions, making them suitable for applications in lighting and displays. The silicate matrix provides a stable environment for rare-earth dopants, which act as luminescent centers.

When doped with various lanthanoid ions, silicate glasses exhibit distinct luminescent properties. alfred.edu For instance, europium (Eu³⁺) is a common activator ion. In La₂O₃-ZrO₂:Eu³⁺ nanofibrous membranes, an efficient energy transfer from O²⁻ to Eu³⁺ results in the characteristic red emission corresponding to Eu³⁺ electronic transitions. rsc.org The luminescence can be tuned by controlling the concentration of the dopant ions. rsc.org

Table 2: Luminescent Properties of Doped Lanthanum Silicates

Host MaterialDopant(s)Observed Luminescent Property
La₂O₃–ZrO₂ NanofibersEu³⁺Characteristic red emission from Eu³⁺ transitions. rsc.org
Silicate GlassCe³⁺, Mn²⁺"Luminescent opacity" - transparent in visible light, luminescent and turbid under UV light. alfred.edu
Silicate PhosphorsVarious rare earthsUsed in white LEDs to convert blue light, offering high stability and efficiency. samaterials.com

Rare-Earth Doped Lanthanum Silicate Phosphors for LEDs

Lanthanum silicate-based materials are crucial in the advancement of solid-state lighting, particularly in the development of phosphors for light-emitting diodes (LEDs). When doped with rare-earth elements, these materials exhibit exceptional luminescence, making them highly suitable for converting the blue or near-UV light from an LED chip into a broad spectrum of visible light, resulting in high-quality white light. The silicate host matrix offers excellent thermal and chemical stability, which is essential for the longevity and performance of LEDs. nih.gov

The selection of an appropriate host material is a critical factor in the fabrication of phosphors. nih.gov Silicate matrices, including lanthanum silicates, have garnered significant attention for developing luminescent materials due to their excellent photoluminescence properties and chemical stability. nih.gov The composition, morphology, and size of these materials can be tailored to enhance their photoluminescent performance, making them versatile for various applications. nih.gov Specifically, rare-earth disilicates and trisilicates are noted for their diverse applications, including solid-state lighting. nih.gov

Research into lanthanum aluminum silicate (SAL) glasses has shown that they can be doped with a significantly higher concentration of rare-earth elements compared to other materials like REPUSIL derived silica (B1680970). optica.orgresearchgate.net This capability makes SAL glasses well-suited for the fabrication of large core fibers with high and homogeneous rare-earth doping, which is beneficial for intrinsic fiber dosimetry and potentially other lighting applications. optica.org The development of these materials is an ongoing area of research, with efforts focused on fine-tuning their luminescent properties by incorporating different rare-earth elements or modifying the crystal structure to enhance efficiency and color quality for next-generation LEDs. nbinno.com

Luminescence Properties of Doped Lanthanum Bromothiosilicates

Novel phosphors based on lanthanum bromothiosilicate (La₃Br(SiS₄)₂) doped with cerium (Ce³⁺) and europium (Eu²⁺) have been synthesized and investigated for their potential application in white LEDs. acs.orgnih.govacs.org These materials are prepared through a solid-state reaction in an evacuated and sealed quartz glass ampule. acs.orgnih.gov The resulting phosphors exhibit distinct luminescent properties depending on the dopant ion.

The Ce³⁺-doped lanthanum bromothiosilicate, La₃Br(SiS₄)₂:Ce³⁺, emits a cyan color when excited at 375 nm. acs.orgnih.gov In contrast, the Eu²⁺-doped variant, La₃Br(SiS₄)₂:Eu²⁺, can be excited over a very broad range from the UV to the blue region (300 to 600 nm) and produces a reddish-orange broadband emission centered at 640 nm. acs.orgnih.gov The thermal luminescence properties of both the Ce³⁺ and Eu²⁺ doped phosphors have been studied from 20 to 200 °C, which is crucial for their performance in high-power LEDs where temperatures can be elevated. acs.orgnih.gov

The potential of these phosphors for solid-state lighting has been demonstrated. acs.org Specifically, a warm-white light with a high Color Rendering Index (CRI) of approximately 95 and a Correlated Color Temperature (CCT) of 5,120 K was achieved by combining a 450 nm blue InGaN-based LED chip with the red-emitting La₃Br(SiS₄)₂:Eu²⁺ phosphor and a commercial green-emitting BOSE:Eu²⁺ phosphor. nih.gov These results indicate that doped lanthanum bromothiosilicates are promising candidates for use as LED conversion phosphors in solid-state lighting applications. acs.org

Phosphor Dopant Excitation Wavelength (nm) Emission Color Emission Peak (nm)
La₃Br(SiS₄)₂Ce³⁺375Cyan-
La₃Br(SiS₄)₂Eu²⁺300-600Reddish-Orange640

First-Principles Studies of Luminescent Centers and Stokes Shift

First-principles calculations, which are based on quantum mechanics, have been employed to investigate the electronic and optical properties of rare-earth-doped lanthanum silicate compounds. These studies provide valuable insights into the behavior of luminescent centers and the phenomenon of Stokes shift, which is the difference between the positions of the absorption and emission spectra maxima.

A study of two cerium-doped lanthanum silicate nitride compounds, LaSi₃N₅:Ce and La₃Si₆N₁₁:Ce, used constrained density functional theory with a ΔSCF analysis of total energies to simulate the 4f → 5d neutral excitation of the Ce³⁺ ions. aps.org This approach allowed for the calculation of absorption energies. By relaxing the atomic positions in the excited state, the emission energies and Stokes shifts were also determined. aps.org The theoretical emission energies and Stokes shifts obtained from these calculations were in reasonable agreement with experimental data, helping to explain the different emission colors of the two phosphors. aps.org

The calculations revealed that for LaSi₃N₅:Ce, the luminescent center is the Ce ion at the La site. aps.org In the case of La₃Si₆N₁₁:Ce, the luminescent center was identified as the Ce ion at the 2a site. aps.org The study also analyzed the change in the Ce-N bond length in the excited state, indicating an anisotropic distortion around the Ce³⁺ ion in LaSi₃N₅. aps.org The Stokes shifts were calculated to be within a 20% difference relative to experimental values, demonstrating the predictive power of these computational methods. aps.org

Compound Luminescent Center Theoretical Emission Energy (eV) Theoretical Stokes Shift (eV)
LaSi₃N₅:CeCe at La site2.650.55
La₃Si₆N₁₁:CeCe at 2a site2.250.45

Luminescence in Composites with Porous Glasses

Composite materials created by incorporating lanthanum silicates into porous glass matrices have shown interesting luminescent properties. These materials can be synthesized by activating high-silica nanoporous glasses with lanthanum and other elements like silver. jdigitaldiagnostics.com The resulting composites can exhibit luminescence across a wide spectral range, including the UV, violet-blue, green, red, and infrared regions. jdigitaldiagnostics.com

The porous nature of the glass matrix provides a high surface area for the incorporation of the luminescent species and can influence their local environment, thereby affecting their optical properties. The ability to generate a broad, tunable light source from these composites makes them potentially useful for various lighting and optical applications. researchgate.net The study of such composite materials provides a platform for developing new phosphors with tailored luminescent characteristics by controlling the composition and structure of both the host matrix and the activating ions. jdigitaldiagnostics.comresearchgate.net

Biomedical Research (Materials Aspect)

Integration in Calcium Silicate-Based Biomaterials

Lanthanum has been successfully integrated into calcium silicate-based biomaterials to enhance their properties for biomedical applications. dergipark.org.trresearchgate.net Bioactive calcium silicate (CS) and lanthanum oxide (La₂O₃) doped bioactive calcium silicate (La-CS) materials have been prepared through a solid-state reaction using CaO, SiO₂, and La₂O₃ as precursors. dergipark.org.trresearchgate.net

X-ray diffraction (XRD) analysis of these materials has shown the presence of two phases of calcium silicate, CaSiO₃ and Ca₂SiO₄. dergipark.org.trresearchgate.net The quantity of the CaSiO₃ phase was observed to increase with an increasing amount of La₂O₃. dergipark.org.trresearchgate.net Scanning electron microscopy (SEM) revealed that the morphology of the calcium silicate particles changed from spheroidal to elongated spheroidal with the addition of 20 wt.% of La₂O₃. dergipark.org.trresearchgate.net Furthermore, the incorporation of La₂O₃ led to a reduction in the particle size of the calcium silicate. dergipark.org.trresearchgate.net

The integration of lanthanum into calcium silicate is significant because silicon is an important trace element that plays a role in the early growth of bones. dergipark.org.tr Calcium silicate-based materials have demonstrated excellent bioactivity and biocompatibility, with a strong ability to bond with living hard tissues. dergipark.org.tr By doping calcium silicate with lanthanum, it is possible to create biomaterials with enhanced properties for applications such as artificial bones and dental roots. dergipark.org.tr

Material Phases Identified (XRD) Effect of La₂O₃ Doping
Pure Calcium Silicate (CS)CaSiO₃, Ca₂SiO₄-
Lanthanum-doped Calcium Silicate (La-CS)CaSiO₃, Ca₂SiO₄Increased CaSiO₃ phase, elongated spheroidal particle morphology, reduced particle size

Role in Bone Tissue Engineering (material aspects)

Lanthanum-containing silicate biomaterials have shown significant promise in the field of bone tissue engineering. nih.gov The incorporation of lanthanum into these materials can positively influence their biological performance, particularly in promoting bone regeneration. nih.gov

One example is the development of lanthanum-doped mesoporous calcium silicate/chitosan (La-MCS/CTS) scaffolds. nih.gov These scaffolds are created using a freeze-drying technique, which results in a three-dimensional macroporous structure. nih.gov The La-MCS nanoparticles are distributed on the walls of these macropores. nih.gov This hierarchical porous structure and the biocompatible components facilitate the adhesion, spreading, and proliferation of bone marrow-derived mesenchymal stem cells. nih.gov

The presence of La³⁺ ions in these scaffolds has been shown to remarkably induce the osteogenic differentiation of stem cells. nih.gov In a critical-sized calvarial-defect rat model, the La-MCS/CTS scaffolds significantly promoted new bone regeneration compared to pure MCS/CTS scaffolds. nih.gov This demonstrates the potential of these lanthanum-integrated biomaterials for the therapy of bone defects. nih.gov

In addition to scaffolds, 3D printing has been utilized to fabricate lanthanum-doped octacalcium phosphate (B84403)/polylactic acid (La-OCP/PLA) porous scaffolds. researchgate.net In this system, La³⁺ ions were successfully introduced into the OCP crystal structure. researchgate.net These 3D printed scaffolds exhibited obvious mineralization effects and a sustained release of La³⁺ ions, which is beneficial for promoting osteogenic differentiation. researchgate.net These findings suggest that lanthanum-doped silicate-based materials have promising potential for applications in bone tissue engineering. researchgate.net

in Composite Materials Research

Lanthanum silicate compounds are increasingly explored as critical components in advanced composite materials. Their unique properties enable the development of materials with tailored functionalities for a range of high-tech applications. Research is particularly active in creating composites that leverage the inherent characteristics of lanthanum silicates to enhance performance in specialized environments.

Silica-Lanthanum Oxide Composites for Selective Enrichment

In the field of phosphoproteomics, the selective enrichment of phosphopeptides from complex biological samples is a critical step for analysis. Silica-lanthanum oxide composites have emerged as a promising material for this purpose. acs.orgnih.govacs.org Lanthanum oxide is chemically modified onto the surface of silica to create an affinity material for phosphopeptide enrichment. acs.orgnih.govacs.org

The resulting composite material leverages the high surface area and stability of silica with the strong affinity of lanthanum for phosphate groups. This allows for the efficient and specific isolation of phosphopeptides from tryptic digests of proteins such as α-casein and β-casein. acs.orgnih.govacs.org The performance of these composites is often evaluated using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). acs.orgnih.gov Studies have shown that silica-lanthanum oxide composites exhibit a high capability for phosphopeptide enrichment, with a sensitivity assessed to be as low as 50 fmol. acs.orgnih.gov An additional advantage of these composites is their potential for regeneration and repetitive use, making them an economical choice for phosphoproteomic research. acs.orgnih.govacs.org

Nanocomposite Fabrication for Environmental Applications (e.g., phosphate removal)

Lanthanum-based nanocomposites are being extensively developed for environmental applications, most notably for the removal of phosphate from water sources to combat eutrophication. unair.ac.idmdpi.comdtu.dkunair.ac.id The strong affinity between lanthanum and phosphate ions leads to the formation of insoluble and stable lanthanum phosphate precipitates. mdpi.com

These nanocomposites often involve incorporating lanthanum compounds, such as lanthanum oxide or lanthanum hydroxide (B78521), into various porous substrates to enhance their efficiency and applicability. This approach provides a versatile solution for water treatment across a range of sources, from municipal water treatment plants to industrial effluents. mdpi.com The development of lanthanum composites that can efficiently remove phosphates even at low concentrations is a key area of research, aiming to provide more affordable and accessible water treatment technologies. mdpi.com The primary mechanisms involved in phosphate removal by these composites include precipitation, ligand exchange, and electrostatic attraction. dtu.dk

Solid Oxide Fuel Cell (SOFC) Electrolytes (Material Science Aspects)

Lanthanum silicates, particularly those with an apatite-type structure, are considered highly promising electrolyte materials for the next generation of solid oxide fuel cells (SOFCs) that operate at intermediate temperatures (IT-SOFCs). nih.govdtu.dk A significant challenge in SOFC development is lowering the operating temperature from the traditional high temperatures of 1073-1273 K to an intermediate range of 773-1073 K. mdpi.comnih.gov This reduction in temperature can improve the longevity and reduce the cost of SOFC systems. The electrolyte plays a pivotal role in this endeavor, as it must maintain high ionic conductivity at these lower temperatures. mdpi.comnih.gov

Design and Development of Lanthanum Silicate-Based Electrolyte Membranes

The design of lanthanum silicate-based electrolyte membranes focuses on optimizing their ionic conductivity and stability. The general formula for these apatite-type materials is often represented as La₉.₃₃₊ₓSi₆O₂₆₊₁.₅ₓ. dtu.dk A key strategy to enhance their performance is through doping with various metal ions. mdpi.comnih.gov

The synthesis method is crucial for obtaining high-quality electrolyte membranes. Techniques such as solid-state reaction, co-precipitation, and hydrothermal methods are employed. mdpi.comnih.gov The hydrothermal method, for example, is chosen to produce crystalline powder with high purity. mdpi.com After synthesis, the material is typically pressed into pellets and sintered at high temperatures, often up to 1773 K or higher, to form a dense, solid membrane. mdpi.com

Research has shown that doping at both the lanthanum and silicon sites can significantly improve conductivity. For instance, co-doping with elements like tin (Sn) and bismuth (Bi) has been shown to enhance the electrical properties of lanthanum silicate electrolytes. mdpi.com Bismuth, in particular, can also help in lowering the required sintering temperature. mdpi.com

Table 2: Ionic Conductivity of Doped Lanthanum Silicate Electrolytes


Anode-Supported SOFC Fabrication and Performance (material aspects)

A notable approach to fabricating anode-supported SOFCs with a lanthanum silicate electrolyte involves the use of a nano-sized printable paste. One specific example is the fabrication of a cell utilizing a Magnesium-doped lanthanum silicate (MDLS) electrolyte on a nickel oxide-MDLS (NiO-MDLS) cermet substrate. This process typically employs spin coating for the deposition of the MDLS electrolyte film onto the anode support. The entire assembly is then subjected to a high-temperature sintering process to ensure a dense electrolyte layer and a porous anode structure.

The sintering temperature plays a crucial role in the final microstructure of the cell components. For instance, a porous network structure with grain growth in the MDLS film can be observed at sintering temperatures up to 1300 °C. To achieve a dense electrolyte layer, which is essential to prevent gas leakage, higher sintering temperatures, typically above 1400 °C, are required. The co-firing of the anode and electrolyte is a critical step that influences the mechanical integrity and electrochemical performance of the cell.

The performance of such anode-supported SOFCs is evaluated by key metrics such as Open Circuit Voltage (OCV) and maximum power density. For an anode-supported SOFC with an MDLS electrolyte film sintered at 1500 °C, an OCV of 0.91 V and a maximum power density of 150 mW cm⁻² have been measured at an operating temperature of 800 °C.

The choice of dopant in the lanthanum silicate electrolyte significantly impacts its ionic conductivity and, consequently, the fuel cell's performance. Various dopants have been investigated to enhance the conductivity of lanthanum silicates. The table below summarizes the ionic conductivities of several doped lanthanum silicate compositions at different temperatures, showcasing the material's potential for intermediate temperature SOFC applications.

Doped Lanthanum Silicate CompositionTemperature (°C)Ionic Conductivity (S/cm)
La10Si5.2Co0.8O27-δNot Specified1.46 x 10-3
La10Si5.2Co0.4Ni0.4O27-δNot Specified1.48 x 10-3
La7.83Bi1.5Si5.7Sn0.3O266001.84 x 10-2

The performance of a Co and Ni co-doped lanthanum silicate electrolyte has also been evaluated in a fuel cell. A maximum power density of 0.65 W cm⁻² at 600 °C was achieved, indicating that the selection of appropriate dopants can significantly enhance the SOFC performance.

Besides spin coating, other fabrication techniques such as tape casting and screen printing are commonly employed for manufacturing anode-supported SOFCs. Tape casting is a cost-effective method suitable for mass production of flat and uniform anode supports. Screen printing is often used to deposit the electrolyte and cathode layers onto the anode support. The choice of fabrication method has a direct impact on the microstructure of the anode, including its porosity and pore distribution, which in turn affects the gas transport and electrochemical reactions within the cell.

The research findings on a specific anode-supported SOFC using a Magnesium-doped lanthanum silicate electrolyte are summarized in the table below.

ParameterValue
Anode Support MaterialNiO-MDLS Cermet
Electrolyte MaterialMagnesium-doped Lanthanum Silicate (MDLS)
Fabrication Method for ElectrolyteSpin Coating of Nano-sized Printable Paste
Electrolyte Sintering Temperature1500 °C
Operating Temperature800 °C
Open Circuit Voltage (OCV)0.91 V
Maximum Power Density150 mW cm⁻²

Advanced Spectroscopic and Spectrometric Characterization of Lanthanum Silicates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermoanalytic techniques used to study the physical and chemical changes that occur in a material as a function of temperature. cet-science.comcentroceramico.it TGA measures the change in mass of a sample as it is heated, providing information on phenomena such as dehydration, decomposition, and oxidation. uni-siegen.deslideshare.net DTA, on the other hand, measures the temperature difference between a sample and an inert reference material, revealing endothermic and exothermic processes like phase transitions, melting, and crystallization. centroceramico.ituni-siegen.de

In the context of lanthanum silicate (B1173343) synthesis, TGA and DTA are crucial for monitoring the transformation of precursor materials into the final ceramic product. For instance, during the synthesis of lanthanum oxide-based materials, TGA can track weight loss associated with the evaporation of moisture and the decomposition of intermediate compounds like hydroxides and nitrates. researchgate.net

A typical thermal analysis of a lanthanum-based material precursor might show several distinct stages of weight loss in the TGA curve. An initial weight loss below 200°C is generally attributed to the evaporation of absorbed water. researchgate.net Subsequent weight loss at higher temperatures, often accompanied by endothermic peaks in the DTA curve, can correspond to the decomposition of lanthanum hydroxide (B78521) [La(OH)₃] into lanthanum oxyhydroxide (LaOOH) and finally into lanthanum oxide (La₂O₃). researchgate.net

Table 1: Representative Thermal Events in the Synthesis of Lanthanum-Based Materials

Temperature Range (°C)TechniqueObservationInterpretation
0–350TGAWeight LossEvaporation of moisture and decomposition of nitrates. researchgate.net
220 and 335DTAEndothermic PeaksCorresponds to moisture evaporation and initial decomposition. researchgate.net
350–550TGAWeight LossFurther dehydration and decomposition. researchgate.net
544DTAEndothermic PeakTransformation of La(OH)₃ to LaOOH and subsequent formation of La₂O₃. researchgate.net

The combined use of TGA and DTA allows for a comprehensive understanding of the thermal events occurring during the formation of lanthanum silicates, ensuring the development of materials with the desired phase and purity. uni-siegen.de

Electrochemical Impedance Spectroscopy (EIS) for Electrical Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials, such as ionic conductivity. psu.edunih.gov The method involves applying a small AC voltage perturbation to the material over a range of frequencies and measuring the resulting current to determine the impedance. psu.edujecst.org This technique is particularly valuable for characterizing solid oxide fuel cell (SOFC) electrolytes, including apatite-type lanthanum silicates, by separating the contributions of different components (e.g., grain, grain boundary) to the total conductivity. mdpi.com

For lanthanum silicate electrolytes, EIS studies are typically performed at elevated temperatures (e.g., 400–800 °C) to assess their performance under operating conditions relevant to SOFCs. researchgate.net The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify the resistance and capacitance of the grain interior and grain boundaries. jecst.orgmdpi.com

Research has shown that the sintering temperature significantly impacts the electrical properties of lanthanum silicate apatites. For example, apatite-type lanthanum silicate (La₁₀Si₆O₂₇) sintered at 1450 °C exhibited a total electrical conductivity of 2.12 x 10⁻³ S·cm⁻¹ at 700 °C. researchgate.net Further studies on similar materials have demonstrated even higher conductivities, with values around 1.22 x 10⁻² S·cm⁻¹ at 700 °C for samples sintered at 1650 °C. kaist.ac.kr The activation energy for conduction can also be determined from the temperature dependence of conductivity, providing insights into the ion transport mechanism.

Table 2: Electrical Conductivity of Lanthanum Silicate Apatite at 700°C

Sintering Temperature (°C)Electrical Conductivity (S·cm⁻¹)
14502.12 x 10⁻³ researchgate.net
16501.22 x 10⁻² kaist.ac.kr

These findings highlight the ability of EIS to correlate processing parameters with the final electrical performance of lanthanum silicate materials, guiding the optimization of these materials for applications in energy devices.

Raman Spectroscopy for Microstructural Analysis

Raman spectroscopy is a versatile, non-destructive technique that provides detailed information about the vibrational modes of molecules and crystal lattices, making it an excellent tool for the microstructural analysis of silicate materials. tennessee.eduminsocam.org The technique is highly sensitive to the local structure and bonding within a material. In silicate glasses and ceramics, Raman spectra can be used to identify the degree of polymerization of the silicate network, referring to the connectivity of the SiO₄ tetrahedra. minsocam.org

For lanthanum silicates, Raman spectroscopy can elucidate the local structural environment. The spectra of silicate materials typically show strong bands in the 800-1200 cm⁻¹ region, which are associated with the Si-O stretching vibrations of the silicate tetrahedra. minsocam.orgresearchgate.net The position of these bands can indicate the number of non-bridging oxygens per tetrahedron, thus providing a measure of the network's connectivity.

In studies of La₁₀Si₆O₂₇ electrolytes, Raman spectroscopy has been used to investigate the effect of sintering temperature on the local structure. kaist.ac.kr A key finding was the appearance of a new resolved band at approximately 861 cm⁻¹ for samples sintered at a high temperature of 1650 °C. kaist.ac.kr The emergence of this band was correlated with a local structural distortion that creates additional pathways for interstitial oxide-ion conduction, leading to a significant enhancement in ionic conductivity. kaist.ac.kr

Table 3: Key Raman Bands in Silicate Materials

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentStructural Implication
850 - 1100Si-O stretching vibrationsRelated to silicate tetrahedra with varying numbers of non-bridging oxygens. minsocam.org
861New resolved band in La₁₀Si₆O₂₇Indicates local structural distortion enhancing ionic conductivity. kaist.ac.kr
400 - 700Si-O-Si inter-tetrahedral linkagesProvides information on the overall network structure. minsocam.org

This demonstrates the power of Raman spectroscopy to reveal subtle but critical changes in the microstructure of lanthanum silicates that directly influence their functional properties.

UV-Vis Characterization for Nanoparticle Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing the optical properties of nanomaterials. nerc.ac.uk It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For nanoparticle suspensions, the position and shape of the absorption bands can provide information about the size, shape, and aggregation state of the nanoparticles. nerc.ac.uk

In the synthesis of lanthanum-containing nanomaterials, UV-Vis spectroscopy can confirm the formation of nanoparticles and provide insights into their electronic structure. For instance, in the preparation of lanthanum silicate nanocomposites, an absorption band observed around 243.3 nm is attributed to the electronic transition between the 4f and 5d levels of the trivalent lanthanum (La³⁺) ions within the silicate network. researchgate.net Another band that may appear around 283.9 nm can indicate the formation of lanthanum oxide (La₂O₃) nanoparticles within the silica (B1680970) matrix. researchgate.net

The intensity of these absorption bands often correlates with the concentration of lanthanum in the material. An increase in the intensity of the visible bands with higher lanthanum content serves as clear evidence for the successful formation of La₂O₃ nanoparticles. researchgate.net Furthermore, the absorption edge in the UV-Vis spectrum can be used to estimate the optical band gap of the nanoparticles, a crucial parameter for photocatalytic and optoelectronic applications. researchgate.net

Table 4: UV-Vis Absorption Bands in Lanthanum-Containing Nanomaterials

Wavelength (nm)Assignment
~243Electronic transition (4f → 5d) of La³⁺ ions in the silicate network. researchgate.net
~284Formation of La₂O₃ nanoparticles. researchgate.net
~342Absorption peak for synthesized La₂O₃ nanoparticles. nih.gov

Therefore, UV-Vis spectroscopy serves as a straightforward and effective method to monitor the synthesis and verify the formation of lanthanum silicate-based nanoparticles.

Theoretical and Computational Chemistry Approaches to Lanthanum Silicates

First-Principles Calculations and DFT for Electronic Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of lanthanum silicates. These methods solve the quantum mechanical equations governing the behavior of electrons in a material to predict its electronic structure, such as the band structure and the density of states (DOS). u-tokyo.ac.jpu-tokyo.ac.jpwikipedia.org

DFT calculations have been employed to study various lanthanide-containing compounds, providing a framework for understanding lanthanum silicates. dntb.gov.uaias.ac.inunomaha.edu For instance, studies on lanthanum nitride (LaN) and lanthanum sulfides have elucidated the roles of lanthanum's 5d and 4f orbitals in determining the electronic and bonding characteristics. unomaha.eduaksaray.edu.tr In lanthanum silicates, DFT calculations reveal the nature of the chemical bonding between lanthanum, silicon, and oxygen atoms. The electronic structure determines key material properties, including the optical band gap and electrical conductivity. researchgate.netijpras.com Calculations for apatite-type lanthanum silicates, for example, help in explaining their high ionic conductivity, a property crucial for their use as electrolytes in Solid Oxide Fuel Cells (SOFCs). rsc.org

The typical output of these calculations includes the electronic band structure, which shows the allowed energy levels for electrons, and the density of states, which indicates the number of states available at each energy level. wikipedia.org For lanthanum silicates, the valence band is primarily composed of oxygen 2p orbitals, while the conduction band is formed by lanthanum 5d and silicon 3p orbitals. The calculated band gap is a critical parameter, indicating the energy required to excite an electron from the valence band to the conduction band and thus governing the material's optical and electronic properties. researchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties of Lanthanum-Containing Compounds

CompoundCalculation MethodCalculated Band Gap (eV)Key Findings
LaNFP-LAPW (GGA)Semi-metallicExhibits nearly semi-metallic character with no band gap. aksaray.edu.tr
LaSDFT+UMetallicOccupied bands overlap the Fermi level, indicating metallic behavior. unomaha.edu
La₂B₂O₅(OH)₂DFT (GGA/LDA)3.40 (GGA) / 4.64 (LDA)The calculated band gap corresponds to a short cutoff edge in the UV range. nih.govfrontiersin.org
La₄MnSi₃O₁₃DFT4.3The wide band gap makes it suitable for UV light absorption and emission applications. researchgate.net

This table presents data for various lanthanum compounds to illustrate the application of first-principles calculations. Specific values for lanthanum(3+);trisilicate may vary.

Modeling of Defects and Their Impact on Properties

The properties of lanthanum silicates are profoundly influenced by the presence of crystalline defects, such as vacancies, interstitials, and substitutions. nih.gov Computational modeling is a powerful technique for investigating the formation of these defects and their impact on material properties. Atomistic simulations and DFT are used to calculate defect formation energies, determine stable defect configurations, and understand their effect on ionic and electronic transport.

A significant area of study is the modeling of oxygen vacancies, which are crucial for the ionic conductivity of lanthanum silicate-based electrolytes. nih.gov Theoretical studies on similar perovskite and apatite-structured materials show that oxygen vacancy formation energies can be significantly lower at surfaces or interfaces compared to the bulk material. nih.govmdpi.com In lanthanum silicate (B1173343) apatites, defects like cation vacancies on the lanthanum sites and interstitial oxygen ions are key to their high conductivity. researchgate.net Computational studies help to elucidate the relationship between defect concentration and ionic conductivity. nih.govresearchgate.net For example, modeling has shown that cation vacancy content is a dominant factor in determining the energetics of La₉.₃₃₊ₓ(SiO₄)₆O₂₊₃ₓ/₂. researchgate.net

The process involves creating a supercell of the crystal structure, introducing a defect (e.g., removing an oxygen atom to create a vacancy), and then allowing the surrounding atoms to relax to their new equilibrium positions. The energy difference between the perfect and defective supercells gives the defect formation energy. These models can also simulate the migration of defects, such as the hopping of an oxygen ion from one lattice site to an adjacent vacancy, allowing for the calculation of activation energies for ionic conduction.

Table 2: Calculated Defect Formation Energies in Lanthanum-Containing Oxides

Host MaterialDefect TypeCalculation MethodFormation Energy (eV)Impact on Properties
LaScO₃-based oxidesOxygen VacancyDFT0.8 - 1.0 (at interface)Lower formation energy at interfaces facilitates ionic migration. mdpi.com
LaCoO₃Oxygen VacancyAtomistic SimulationLower at surface than in bulkInfluences crystal morphology and surface chemistry. nih.gov
LaNiO₃₋ₓOxygen VacancyDFT + DMFTStabilizes insulating stateInduces a metal-to-insulator transition. nsf.gov
Lanthanum Silicate ApatitesCation Vacancies & Interstitial OxygenCalorimetry & Modeling272.2 kJ/mol (cation vacancies)Cation vacancy content is the dominant factor in energetics. researchgate.net

This table provides examples from related lanthanum oxides to illustrate the principles of defect modeling.

Simulation of Excitation and Emission Processes in Luminescent Systems

Lanthanum silicates doped with rare-earth ions, such as praseodymium (Pr³⁺) or cerium (Ce³⁺), are promising materials for scintillators and phosphors. mdpi.comosti.gov Computational simulations are crucial for understanding the electronic transitions responsible for their luminescent properties. These simulations can model the processes of energy absorption (excitation), energy transfer, and light emission.

Theoretical methods like time-dependent DFT (TD-DFT) or ab initio multireference calculations can be used to calculate the excited state electronic structure of the dopant ion within the host lattice. mdpi.com These calculations help to predict the energies of the 4f-5d transitions in ions like Ce³⁺ and Pr³⁺, which are responsible for their fast and efficient luminescence. mdpi.com

Simulations can elucidate the mechanism of scintillation, which involves the creation of electron-hole pairs by ionizing radiation, the subsequent transfer of energy to the activator ions (dopants), and the final radiative decay of the excited activators. researchgate.net By modeling the interaction of the dopant's electronic orbitals with the host lattice, researchers can understand factors that influence luminescence efficiency, such as non-radiative decay pathways and the role of defects as quenching centers. These insights are vital for designing new scintillator materials with higher light yields and better energy resolution. osti.govutexas.edu For example, simulations of Pr-doped lanthanum pyrosilicate (La₂Si₂O₇) can help interpret the observed multiple emission bands from Pr³⁺ transitions and understand the fast decay times, which are critical for applications in medical imaging and radiation detection. mdpi.com

Thermodynamic and Kinetic Modeling of Reactions

Understanding the thermodynamics and kinetics of reactions is essential for the synthesis and long-term stability of lanthanum silicates. Computational thermodynamics, particularly the CALPHAD (Calculation of Phase Diagrams) method, is used to model the phase equilibria in the La₂O₃-SiO₂ system. nih.gov These models use thermodynamic databases containing information on the Gibbs free energy of various phases to calculate phase diagrams, which map the stable phases as a function of temperature, pressure, and composition. nih.gov

Such calculations are critical for determining the optimal conditions for synthesizing specific lanthanum silicate phases, such as La₂(SiO₄)O (also written as La₂SiO₅), La₂Si₂O₇, or apatite-type silicates like La₉.₃₃(SiO₄)₆O₂. dtic.milelsevierpure.comd-nb.info For example, thermodynamic modeling was used to refine the La₂O₃-SiO₂ binary phase diagram, introducing the La₄.₆₇Si₃O₁₃ phase to improve agreement with experimental results. nih.gov

Kinetic modeling, on the other hand, focuses on the rates of reactions, such as those occurring during solid-state synthesis or degradation. elsevierpure.com These models can simulate diffusion processes and reaction pathways, providing insight into the time and temperature required to form a desired phase. researchgate.net For instance, understanding the kinetics of formation is crucial for low-temperature synthesis methods like co-precipitation or sol-gel processes, helping to avoid the formation of unwanted secondary phases. researchgate.netnih.gov Thermodynamic studies have also revealed that the formation of certain apatite-type lanthanum silicates is a spontaneous and endothermic process. researchgate.net By combining thermodynamic and kinetic modeling, researchers can develop more efficient and controlled synthesis routes for producing high-purity lanthanum silicate materials.

Future Prospects and Emerging Research Areas for Lanthanum Silicates

Novel Compositions and Doping Strategies

A primary area of research for lanthanum silicates is the enhancement of their intrinsic properties through the development of novel compositions and strategic doping. Doping, the intentional introduction of impurities into a material, is a powerful technique to modulate characteristics such as ionic conductivity, which is crucial for applications like solid oxide fuel cells (SOFCs). nitech.ac.jp

Researchers are actively exploring various doping strategies, substituting both lanthanum and silicon with other elements to create cation vacancies or introduce interstitial oxygen, thereby improving oxide ion conductivity. rsc.org For instance, co-doping with elements like cobalt (Co) and nickel (Ni) at the silicon sites has been shown to create cation vacancies and enhance electrical conductivity at the operating temperatures of SOFCs. rsc.org Similarly, co-doping with bismuth (Bi) and tin (Sn) has been reported to significantly increase the conductivity of lanthanum silicate (B1173343) electrolytes, making them suitable for intermediate temperature SOFCs. rsc.org

The goal of these strategies is to lower the operating temperature of devices like SOFCs to a range of 773 to 1073 K without compromising performance. rsc.org Beyond conductivity, doping with rare-earth ions is also being investigated to enhance the luminescence of lanthanum aluminum silicate glasses for radiation sensing and dosimetry applications. nih.gov Europium (Eu³⁺) doping, for example, has been used to synthesize lanthanum silicate nanoparticles for potential use as electrodes in supercapacitors. rsc.orgpsu.edu

Research Findings on Doping Strategies for Lanthanum Silicates

Base Lanthanum Silicate FormulaDopant(s)Resulting Composition ExampleObserved EffectPotential Application
La₁₀(SiO₄)₆O₃Cobalt (Co), Nickel (Ni)La₁₀Si₅.₂Co₀.₄Ni₀.₄O₂₇-ᵟIncreased electrical conductivity (1.48 × 10⁻³ S cm⁻¹ at 750 °C). rsc.orgSolid Oxide Fuel Cell (SOFC) Electrolytes. rsc.org
La₉.₃₃Si₆O₂₆Bismuth (Bi), Tin (Sn)La₇.₈₃Bi₁.₅Si₅.₇Sn₀.₃O₂₆Highly enhanced electrical conductivity (1.84 × 10⁻² S cm⁻¹ at 873 K) with low activation energy. rsc.orgIntermediate Temperature SOFC Electrolytes. rsc.org
La₁₀Si₆O₂₇Copper (Cu)La₁₀Si₅Cu₁O₂₆Enhanced ionic conductivity. nitech.ac.jpIntermediate Temperature SOFC Electrolytes. nitech.ac.jp
Lanthanum SilicateEuropium (Eu³⁺)Eu³⁺ (5 mol%) doped LS NPsDemonstrated notable physicochemical properties and enhanced electrochemical performance. psu.eduSupercapacitor Electrodes. rsc.orgpsu.edu
SiO₂-Al₂O₃-La₂O₃ (SAL) GlassRare Earth IonsRE-doped SAL glassEnhanced radiation sensitivity for dosimetry applications. nih.govRadiation Sensing. nih.gov

Advanced Manufacturing Techniques for Complex Architectures

Translating the promising properties of novel lanthanum silicate compositions into practical devices requires advanced manufacturing techniques capable of producing complex, three-dimensional architectures. While traditional ceramic processing methods have been employed, the future lies in additive manufacturing (AM), also known as 3D printing. birmingham.ac.ukfrontiersin.org

AM technologies offer unprecedented design freedom, enabling the fabrication of components with intricate geometries and customized properties without the need for expensive tooling. birmingham.ac.uk For silicate ceramics, several AM techniques are being explored, including:

Vat Photopolymerization (Stereolithography - SLA and Digital Light Processing - DLP): These methods use light to selectively cure a ceramic-loaded photopolymer resin. DLP, in particular, is gaining attention for producing mullite-based porous substrates, demonstrating its potential for creating complex ceramic structures. mdpi.com

Material Extrusion (Robocasting or Direct Ink Writing - DIW): This technique involves extruding a ceramic paste or "ink" layer-by-layer. It is considered one of the more mature AM approaches for ceramics and is particularly suitable for creating lattice structures and components with tailored porosity. frontiersin.orgmdpi.com

Powder Bed Fusion (Selective Laser Sintering - SLS): This process uses a laser to fuse ceramic powder particles together. It holds promise for creating dense, high-performance parts. frontiersin.org

A significant breakthrough in this area is the development of 3D printing techniques with nanoscale resolution. Recent research has demonstrated the ability to 3D print high-quality silica (B1680970) nanostructures with sub-200 nm resolution, including a flexible capability for doping with rare-earth elements. uh.edu This approach, using two-photon polymerization (2PP) of a nanocomposite ink, opens the door to fabricating both passive and active integrated microphotonic chips from silica-based materials. uh.edu Adapting such high-resolution and doping-capable AM techniques to lanthanum silicate compositions is a key future research direction for creating next-generation functional components.

Integration of Lanthanum Silicates in Multifunctional Devices

The unique properties of lanthanum silicates make them prime candidates for integration into a variety of multifunctional devices, spanning energy, electronics, and sensing.

Energy Storage and Conversion: A significant application is in Solid Oxide Fuel Cells (SOFCs), which are efficient electrical energy sources. rsc.org Apatite-type lanthanum silicates are promising electrolyte materials for SOFCs that can operate at intermediate temperatures (500-800 °C). rsc.orgrsc.org Additionally, research into europium-doped lanthanum silicate nanoparticles suggests their potential as novel electrodes for supercapacitors, which are crucial for high-power energy storage. rsc.orgpsu.edu

Electronics: In the push to scale down semiconductor devices, lanthanum silicates are being investigated as high-k gate dielectrics to replace silicon dioxide (SiO₂) in metal-insulator-semiconductor (MIS) devices. aps.orgaip.org A silicate reaction between lanthana (La₂O₃) and an interfacial silica layer can be used to form a lanthanum silicate dielectric with a very low equivalent oxide thickness (EOT) and low gate leakage currents. aps.orgaip.org This process is vital for creating smaller, more efficient transistors. aip.org The thermal stability of the amorphous lanthanum silicate phase is a key advantage in this application. escholarship.org

Sensors and Other Applications: The high oxide-ion conductivity of apatite-type lanthanum silicates also makes them suitable for gas-sensing devices. nih.gov Furthermore, modifying silica surfaces with lanthanum oxide has been shown to create materials for the selective enrichment of phosphopeptides, a critical step in phosphoproteomics research, which could have implications for biomedical diagnostics. nih.gov

Computational Design and Material Discovery for Targeted Properties

The traditional trial-and-error approach to materials discovery is being superseded by computational methods that accelerate the design of new materials with specific, targeted properties. birmingham.ac.ukescholarship.org This field, known as materials informatics, combines simulation tools with data science and machine learning to predict material behavior and guide experimental efforts. escholarship.orgluxresearchinc.com

For lanthanum silicates, computational techniques are providing unprecedented insight into their fundamental properties:

Density Functional Theory (DFT): DFT calculations are used to investigate properties at the atomic level. Researchers have used DFT to model the structure of lanthanum silicates, determine the most stable positions for excess oxide ions, and understand the mechanisms of oxygen ion diffusion, which is key to their conductivity. nitech.ac.jprsc.orgnih.gov DFT can also be used to simulate the 4f→5d neutral excitation of dopant ions like Ce³⁺, allowing researchers to calculate absorption and emission energies and identify luminescent centers in phosphors. aps.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of atoms and molecules in a material. This technique can be applied to understand the structure and dynamics of organically modified layered silicates and to investigate the adsorption of lanthanide cations onto silica surfaces, providing insights into separation processes. rsc.orgpsu.edu

These computational tools allow scientists to build models and screen vast numbers of potential compositions and structures virtually. researchgate.net By predicting properties like ionic conductivity or Stokes shift before synthesis, researchers can focus their experimental work on the most promising candidates, drastically shortening development timelines for new and improved lanthanum silicate materials. aps.orgyoutube.com

Q & A

Q. How can researchers accurately determine the stoichiometry and coordination geometry of lanthanum(3+) trisilicate in synthetic complexes?

Methodological Answer: To determine stoichiometry, employ elemental analysis (e.g., inductively coupled plasma mass spectrometry) combined with X-ray diffraction (XRD) for crystallographic verification. For coordination geometry, use spectroscopic techniques:

  • Infrared (IR) spectroscopy identifies ligand bonding modes (e.g., silicate tetrahedral vibrations at ~1,000 cm⁻¹) .
  • Electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements distinguish between tetrahedral (high-spin d⁷ systems) and square planar geometries (low-spin d⁸ systems) .
  • Powder XRD Rietveld refinement quantifies phase purity and lattice parameters .

Q. What experimental protocols ensure reproducibility in synthesizing lanthanum(3+) trisilicate with controlled crystallinity?

Methodological Answer:

  • Sol-gel synthesis : Precise control of pH (8–10) and stoichiometric ratios of La³⁺:SiO₃²⁻ (1:3) minimizes amorphous byproducts .
  • Mechanochemical synthesis : Ball-mill precursors (e.g., La₂O₃ and SiO₂) at 300 rpm for 12 hours to achieve phase homogeneity .
  • Post-synthesis annealing at 800–1,000°C for 4–6 hours enhances crystallinity, as confirmed by XRD peak sharpening .

Q. How can conflicting solubility data for lanthanum trisilicate in aqueous systems be resolved?

Methodological Answer:

  • Potentiometric titration under inert atmospheres (to avoid CO₂ interference) quantifies La³⁺ ion activity, enabling calculation of solubility products (Ksp) .
  • Ionic strength adjustment : Use background electrolytes (e.g., NaClO₄) to maintain constant ionic strength (0.1–1.0 M) and minimize activity coefficient errors .
  • Validate results with complementary techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) for dissolved La³⁺ concentrations .

Advanced Research Questions

Q. How do thermodynamic stability constants (logβ) of lanthanum trisilicate complexes influence their bioavailability in biological systems?

Methodological Answer:

  • Competitive ligand titration : Compare logβ values of La(SiO₃)₃³⁻ with endogenous ligands (e.g., phosphate) using UV-Vis or fluorescence spectroscopy. Higher logβ (e.g., >12.0) correlates with reduced La³⁺ release in physiological conditions .
  • In vivo bone uptake studies : Radiolabel La³⁺ (e.g., ¹⁴⁰La) and quantify retention in bone sections via gamma counting. Lower pM values (e.g., pM = 5.8 vs. 12.0) indicate higher free La³⁺ bioavailability .

Q. What strategies reconcile discrepancies between computational models and experimental data in cation-doped lanthanum trisilicate systems?

Methodological Answer:

  • Hybrid DFT-Rietveld analysis : Refine computational models (e.g., vacancy ordering predictions) against experimental XRD data. Discrepancies in Ca²⁺ doping (random vs. ordered distributions) are resolved by adjusting defect formation energies in simulations .
  • Neutron diffraction : Resolve light-atom positions (e.g., oxygen vacancies) to validate computational charge distribution models .

Q. How does the suberin-based semi-permeable layer in plant seeds restrict lanthanum trisilicate uptake, and how can this be experimentally demonstrated?

Methodological Answer:

  • Histochemical staining : Apply aniline blue to seed cross-sections; yellow staining confirms suberin presence .
  • Energy-dispersive X-ray spectroscopy (EDX) : Map La³⁺ distribution across seed layers. Limited La³⁺ in aleurone/endosperm layers confirms suberin barrier efficacy .
  • Molecular dynamics simulations : Model [La(H₂O)₈]³⁺ diffusion through suberin matrices. Pore diameters <0.5 nm block La³⁺ permeation, aligning with experimental germination data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.